Ethyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate
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Overview
Description
ETHYL 2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE: is a complex organic compound that features a pyridine ring substituted with cyano and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but common methods include:
Neat Methods: Stirring without solvent at room temperature.
Steam Bath: Stirring at 70°C followed by room temperature overnight.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
ETHYL 2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
ETHYL 2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds containing thiophene rings with various substituents.
Pyridine Derivatives: Compounds with pyridine rings substituted with different functional groups.
Cyanoacetylated Compounds: Molecules featuring cyano and acetyl groups.
The uniqueness of ETHYL 2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H14N2O2S3 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
ethyl 2-(3-cyano-4,6-dithiophen-2-ylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C18H14N2O2S3/c1-2-22-17(21)11-25-18-13(10-19)12(15-5-3-7-23-15)9-14(20-18)16-6-4-8-24-16/h3-9H,2,11H2,1H3 |
InChI Key |
RSWBPIZCEFOQQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CS3)C#N |
Origin of Product |
United States |
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